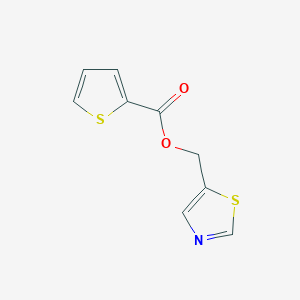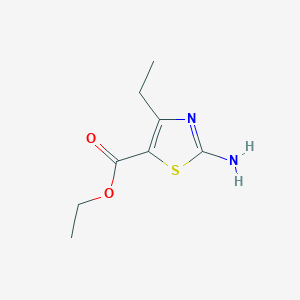
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors, as well as in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are a significant class of organic medicinal compounds, has been studied . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Aminothiazoles, including Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents . They have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
These compounds have also demonstrated antifungal activity. For instance, compound 2b showed maximum antifungal potential against Candida glabrata . Candida albicans showed maximum sensitivity to compound 2a .
Anti-HIV Activity
2-Aminothiazoles have been reported to have anti-HIV properties . This makes them valuable in the research and development of new treatments for HIV.
Antioxidant Activity
These compounds have been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Activity
2-Aminothiazoles have been associated with antitumor activity . They could potentially be used in the development of new cancer treatments.
Anthelmintic Activity
These compounds have been associated with anthelmintic activity . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.
Anti-inflammatory & Analgesic Agents
2-Aminothiazoles have been associated with anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.
Corrosion Inhibition
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . This makes it valuable in industrial applications where corrosion prevention is important.
Wirkmechanismus
Target of Action
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer . Therefore, its primary targets are the anaplastic lymphoma kinase and the stearoyl-CoA desaturase (SCD1).
Mode of Action
It is known that anaplastic lymphoma kinase inhibitors work by blocking the action of the abnormal protein that signals cancer cells to multiply . Similarly, SCD1 inhibitors work by blocking the action of the enzyme SCD1, which is involved in the synthesis of certain fatty acids .
Biochemical Pathways
Given its role as an anaplastic lymphoma kinase inhibitor and scd1 inhibitor, it can be inferred that it affects the signaling pathways involved in cell proliferation and fatty acid synthesis .
Result of Action
The result of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate’s action would be the inhibition of the anaplastic lymphoma kinase and SCD1 . This could lead to a decrease in cancer cell proliferation and alteration in fatty acid synthesis, potentially leading to the death of cancer cells .
Action Environment
The action of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems . . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVNUVYDPUXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

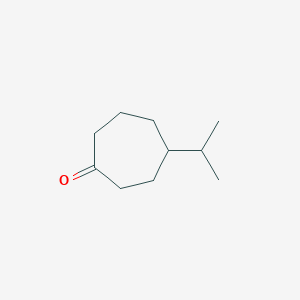
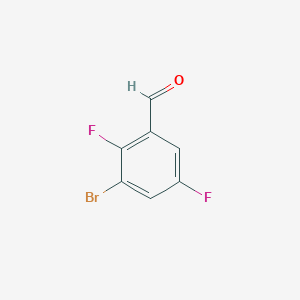
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

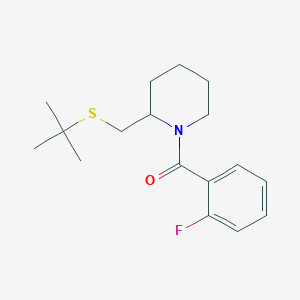
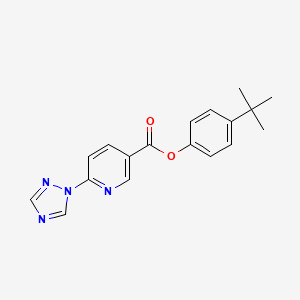
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)
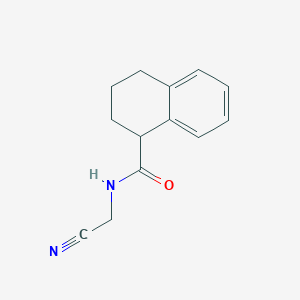

![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2370127.png)

